molecular formula C10H10N2O2 B13684476 Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13684476
M. Wt: 190.20 g/mol
InChI Key: KHNZXYOHZGPBGC-UHFFFAOYSA-N
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Description

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
  • 3-Iodo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
  • Imidazo[1,5-a]pyrimidine derivatives

Uniqueness

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate stands out due to its unique structural features, which confer specific reactivity and biological activity. Its methyl group at the 8-position and the ester functionality at the 3-position provide distinct chemical properties that differentiate it from other similar compounds .

Biological Activity

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. Its unique structure, featuring a methyl group at the 8-position and a carboxylate ester at the 3-position, contributes to its potential biological activities. This article reviews the compound's biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : 219.24 g/mol
  • Structural Characteristics : The presence of nitrogen atoms in the imidazo ring enhances its electron-rich nature, facilitating diverse synthetic pathways and interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit a range of biological activities. This compound has been investigated for its potential as:

  • GSK-3β Inhibitor : Studies have shown that imidazopyridines can inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including cancer and neurodegenerative disorders. The compound's structural analogs have demonstrated nanomolar inhibition activity against GSK-3β, indicating its potential as a therapeutic agent in managing these conditions .
  • Antimicrobial Activity : The compound has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb). Certain derivatives have shown significant activity against multidrug-resistant strains of Mtb, making them promising candidates for tuberculosis treatment .

The biological mechanisms underlying the activity of this compound are still under investigation. However, several studies suggest that its effects may be mediated through:

  • Inhibition of Enzymatic Pathways : The compound's interaction with enzymes like GSK-3β alters cellular signaling pathways that regulate cell proliferation and survival .
  • Modulation of Immune Responses : Some derivatives have shown promise in enhancing immune responses by targeting PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityObservations
GSK-3β InhibitionNanomolar IC50 values; improved CNS permeability
AntimicrobialSignificant activity against MDR-TB; MIC values as low as 0.003 μM
Immune ModulationEnhanced immune cell activation in vitro

Detailed Findings

  • GSK-3β Inhibition :
    • A study characterized novel imidazopyridine derivatives, including this compound, revealing their ability to inhibit GSK-3β with high potency. The crystal structure analysis confirmed ligand-protein interactions that support structure-activity relationships (SAR) .
  • Antimicrobial Efficacy Against Mtb :
    • Research highlighted the efficacy of modified imidazopyridines against Mtb strains resistant to first-line treatments. The compound exhibited an MIC90 as low as 0.003 μM, demonstrating its potential as a lead compound for tuberculosis therapy .
  • Immune Response Modulation :
    • Investigations into PD-1/PD-L1 interactions showed that certain derivatives could significantly enhance immune responses in mouse models, suggesting a role in cancer immunotherapy applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-4-3-5-12-8(7)6-11-9(12)10(13)14-2/h3-6H,1-2H3

InChI Key

KHNZXYOHZGPBGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=CN=C2C(=O)OC

Origin of Product

United States

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